molecular formula C12H15NO B6173366 N-(4-cyclobutylphenyl)acetamide CAS No. 2007108-41-8

N-(4-cyclobutylphenyl)acetamide

Cat. No.: B6173366
CAS No.: 2007108-41-8
M. Wt: 189.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyclobutylphenyl)acetamide is a high-purity organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule, with a calculated molecular weight of 189.24 g/mol , features a acetamide group linked to a 4-cyclobutylphenyl moiety, a structure often explored as a key scaffold or intermediate in the synthesis of more complex target molecules. Its primary research value lies in its potential as a building block for the development of novel bioactive compounds, particularly in the construction of molecular libraries for high-throughput screening. Researchers utilize this acetamide derivative in studying structure-activity relationships (SAR), exploring how the cyclobutyl group influences properties like lipophilicity, metabolic stability, and target binding affinity. The compound is offered with comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure identity and purity for demanding research applications. This product is intended for research purposes only and is not approved for use in humans, animals, or as a food additive.

Properties

CAS No.

2007108-41-8

Molecular Formula

C12H15NO

Molecular Weight

189.3

Purity

95

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like pyridine or DCM facilitate acetylation by stabilizing intermediates, while protic solvents (e.g., ethanol) may slow the reaction. Elevated temperatures (40–60°C) can accelerate kinetics but risk byproduct formation, as observed in Friedel-Crafts acylations.

Workup and Purification

Recrystallization from ethanol or methanol remains the standard purification method, yielding high-purity this compound as a white crystalline solid. Alternative techniques, such as column chromatography using silica gel and ethyl acetate/hexane eluents, may enhance purity but increase operational complexity.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies for synthesizing this compound:

MethodReagents/ConditionsYield*AdvantagesLimitations
Acetic AnhydridePyridine, rt, 24h70–85%Simple setup, high purityRequires anhydrous conditions
Acetyl ChlorideEt3_3N, DCM, 0°C to rt65–75%Faster reactionSensitive to moisture
TransamidationNH4_4OAc, ethanol, reflux50–65%No acetylating agents neededMulti-step, lower yield

*Yields estimated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclobutylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: 4-cyclobutylphenylamine.

    Substitution: N-(4-nitrophenyl)acetamide or N-(4-bromophenyl)acetamide.

Scientific Research Applications

Pharmacological Activities

N-(4-cyclobutylphenyl)acetamide has been investigated for its potential pharmacological properties. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

  • Anti-inflammatory Properties : Research has indicated that derivatives of acetamides, including this compound, exhibit anti-inflammatory effects. These compounds may inhibit key inflammatory pathways and cytokine production, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Chymotrypsin Inhibition : Studies have shown that certain N-substituted phenylacetamides can act as moderate inhibitors of chymotrypsin. This enzyme plays a crucial role in protein digestion and is a target for drugs aimed at managing digestive disorders .

Synthetic Methodologies

The synthesis of this compound involves various organic reactions that highlight its versatility as a building block in medicinal chemistry.

  • Synthesis Techniques : The compound can be synthesized through acylation reactions involving cyclobutyl-substituted anilines and acetyl chloride or acetic anhydride. These methods are efficient and allow for the modification of substituents to enhance biological activity .
  • Scalable Production : Recent advancements in synthetic methodologies have made it feasible to produce this compound on a larger scale. This is essential for further research and development in pharmaceutical applications .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how modifications to the cyclobutyl group influence biological activity. For instance, variations in the substituent groups on the phenyl ring can significantly alter the potency and selectivity of these compounds as enzyme inhibitors .
  • Therapeutic Potential : In vivo studies have demonstrated that compounds similar to this compound can modulate pain responses and exhibit anti-anxiety effects, indicating their potential use in treating neurological disorders .

Summary Table of Applications

Application AreaDescriptionReferences
Anti-inflammatoryInhibits inflammatory pathways; potential for arthritis treatment
Enzyme InhibitionModerate chymotrypsin inhibitor; implications for digestive health
Synthetic MethodologiesEfficient synthesis via acylation reactions
Therapeutic PotentialModulates pain response; potential use in neurological disorders

Mechanism of Action

The mechanism of action of N-(4-cyclobutylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Effects on Pharmacological Activity

Analgesic and Anti-inflammatory Agents
  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Exhibits analgesic activity surpassing paracetamol, attributed to the sulfonamide and piperazinyl groups, which enhance target interaction (e.g., COX inhibition) .
  • N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide : A diclofenac-related compound with anti-inflammatory properties. The dichlorophenyl groups increase lipophilicity and binding affinity to prostaglandin synthases .
  • WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide): Acts as an auxin-like herbicide, where chloro and methoxy groups optimize plant growth regulation .

Key Insight : Electron-withdrawing groups (e.g., sulfonyl, chloro) enhance target binding, while bulky substituents (e.g., piperazinyl) improve selectivity.

Antimicrobial and Antifungal Agents
  • Compound 47 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) : Shows potent activity against gram-positive bacteria due to the benzo[d]thiazolylsulfonyl group, which disrupts bacterial membranes .
  • Compound 49 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) : Effective against fungi, likely due to thiazole-mediated inhibition of ergosterol synthesis .

Key Insight : Heterocyclic substituents (e.g., thiazole, benzothiazole) enhance antimicrobial activity by interacting with microbial enzymes or membranes.

Structural and Electronic Effects

  • Meta-Substituted Trichloro-acetamides : Electron-withdrawing nitro groups at meta positions significantly alter crystal packing and solubility, impacting bioavailability .
  • Pyridine-Containing Acetamides (e.g., 5RGX) : Pyridine rings in SARS-CoV-2 protease inhibitors form critical hydrogen bonds with HIS163 and ASN142, demonstrating the importance of heteroaromatic groups in drug design .
  • N-(4-Methoxyphenyl)acetamide : The methoxy group improves metabolic stability but reduces potency compared to chloro derivatives .

Key Insight : Substituent polarity and aromaticity dictate solubility and binding interactions. Cyclobutyl’s strain may offer a balance between steric hindrance and lipophilicity.

Data Tables: Comparative Analysis of Acetamide Derivatives

Compound Name Substituents Biological Activity Key Finding(s) Reference
N-(4-Cyclobutylphenyl)acetamide Cyclobutyl (para) Not reported Hypothesized unique steric effects due to strained cyclobutane ring.
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide (35) Piperazinylsulfonyl (para) Analgesic Superior to paracetamol in pain models.
N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide 3,5-Dichloro (meta) Structural study Alters crystal lattice parameters; potential for controlled release.
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) Pyridine + cyanophenyl SARS-CoV-2 protease inhibitor Binds via pyridine-HIS163 interaction; IC₅₀ = 1.2 µM.
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]acetamide Pyridazinone + methoxybenzyl (para) FPR2 agonist Activates calcium mobilization in neutrophils (EC₅₀ = 0.8 µM).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-cyclobutylphenyl)acetamide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling 4-cyclobutylaniline with acetyl chloride or acetic anhydride under controlled pH (7–9) and temperature (0–5°C) to minimize side reactions . Post-synthesis, purity can be confirmed via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity. For example, integration ratios in ¹H NMR should align with expected proton counts in the aromatic and cyclobutyl regions .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer : Solubility profiling should be conducted in solvents like DMSO, ethanol, and aqueous buffers (pH 3–9) using UV-Vis spectrophotometry. Stability studies require accelerated degradation tests under thermal (40–60°C) and photolytic (UV light) conditions, monitored via HPLC to detect decomposition products .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or resazurin reduction) on human cell lines (e.g., HEK293, HepG2) at concentrations ≤100 µM. Follow with enzyme inhibition screens (e.g., kinases, proteases) using fluorescence-based assays to identify potential targets. Positive controls (e.g., staurosporine for kinases) are critical for data normalization .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to off-target receptors or enzymes. For instance, if in vitro data conflicts with in silico predictions, free energy calculations (MM/PBSA) may clarify whether observed effects stem from direct target interactions or allosteric modulation .

Q. What spectroscopic techniques are essential for characterizing cyclobutyl ring conformation in this compound?

  • Methodological Answer : Rotational barriers of the cyclobutyl group can be analyzed via dynamic NMR (DNMR) at variable temperatures (−50°C to +50°C). Coupling constants (³JHH) in ¹H NMR and NOESY cross-peaks reveal ring puckering dynamics. X-ray crystallography (if crystals are obtainable) provides definitive proof of chair or boat conformations .

Q. How do reaction conditions influence regioselectivity in derivatizing the acetamide moiety?

  • Methodological Answer : Electrophilic substitutions (e.g., bromination) require Lewis acid catalysts (FeCl₃) to direct para/ortho selectivity. For nucleophilic acyl substitutions, steric effects from the cyclobutyl group can be mitigated using bulky bases (e.g., LDA) in THF at −78°C. Monitor regioselectivity via LC-MS and 2D NMR (HSQC, HMBC) .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for dose-response studies with conflicting IC₅₀ values?

  • Methodological Answer : Apply nonlinear regression (four-parameter logistic model) in GraphPad Prism to calculate IC₅₀. If replicates show >20% variability, use hierarchical Bayesian modeling to account for batch effects. Confirm reproducibility across ≥3 independent experiments with blinded analysis .

Q. How can researchers differentiate between direct binding and indirect metabolic effects in vivo?

  • Methodological Answer : Use isotopic labeling (¹⁴C-acetamide) to track compound distribution in animal models. Pair with metabolomics (LC-HRMS) to identify metabolites. Pharmacokinetic studies (plasma/tissue sampling at t = 0.5, 1, 2, 4, 8 h post-dose) quantify parent compound vs. metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.